1-Bromo-pent-2-ene

Organic Synthesis Process Chemistry Reaction Optimization

1-Bromo-pent-2-ene (CAS 7348-71-2) is a C5 allylic bromide building block utilized primarily in stereoselective organic synthesis. This compound exists predominantly as the trans (E) isomer and is characterized by its terminal bromine atom adjacent to a C2-C3 double bond, which confers distinct reactivity as an alkylating agent.

Molecular Formula C5H9Br
Molecular Weight 149.03 g/mol
Cat. No. B12366868
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromo-pent-2-ene
Molecular FormulaC5H9Br
Molecular Weight149.03 g/mol
Structural Identifiers
SMILESCCC=CCBr
InChIInChI=1S/C5H9Br/c1-2-3-4-5-6/h3-4H,2,5H2,1H3
InChIKeyFTBPZRNURKMEFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromo-pent-2-ene: Allylic Bromide Intermediate for Stereoselective Synthesis and Pheromone Research


1-Bromo-pent-2-ene (CAS 7348-71-2) is a C5 allylic bromide building block utilized primarily in stereoselective organic synthesis . This compound exists predominantly as the trans (E) isomer and is characterized by its terminal bromine atom adjacent to a C2-C3 double bond, which confers distinct reactivity as an alkylating agent. It serves as a key intermediate in the synthesis of complex molecules such as (+)-polyoxamic acid and various pheromones .

1-Bromo-pent-2-ene Procurement: Why Chain Length and Allylic Position Dictate Synthetic Success


Generic substitution among allylic bromides is not chemically sound; the specific chain length (C5) and allylic position of 1-bromo-pent-2-ene directly govern its physical properties, nucleophilic substitution reactivity, and regioselectivity in subsequent reactions . For instance, its boiling point of 122 °C differentiates it from the more volatile allyl bromide (C3, 71 °C) and the less volatile 1-bromo-2-hexene (C6, ~139 °C), impacting reaction solvent windows . Furthermore, its allylic nature grants accelerated SN2 reactivity compared to its saturated primary alkyl bromide analog, 1-bromopentane, a critical factor for reaction kinetics and yield optimization . The position of the double bond also creates unique reactivity patterns in eliminations and nucleophilic attacks compared to non-allylic or secondary allylic isomers [1].

1-Bromo-pent-2-ene: Head-to-Head Quantitative Differentiation vs. Analogs and Isomers


Volatility and Boiling Point: 1-Bromo-pent-2-ene vs. C3 and C6 Allylic Bromide Homologs

The boiling point of 1-bromo-pent-2-ene is 122 °C , which represents a significant intermediate value between shorter- and longer-chain allylic bromides. In contrast, the shorter C3 analog, allyl bromide (3-bromo-1-propene), exhibits a boiling point of 71 °C , while the longer C6 homolog, 1-bromo-2-hexene, has an estimated boiling point of approximately 139 °C . This 51 °C higher boiling point compared to allyl bromide and ~17 °C lower boiling point compared to 1-bromo-2-hexene provides a specific, quantifiable differentiation.

Organic Synthesis Process Chemistry Reaction Optimization

Nucleophilic Substitution Reactivity: Allylic 1-Bromo-pent-2-ene vs. Saturated Primary Alkyl Bromide

As an allylic halide, 1-bromo-pent-2-ene demonstrates accelerated reactivity in bimolecular nucleophilic substitution (SN2) reactions relative to its saturated counterpart, 1-bromopentane. While specific rate constants are not provided in the open literature, the relative rate is characterized as 'High' for the allylic compound versus 'Low' for the saturated primary alkyl bromide due to stabilization of the SN2 transition state by the adjacent π-system . This is a class-level property of allylic halides.

Nucleophilic Substitution SN2 Reaction Kinetics

Synthesis of (+)-Polyoxamic Acid: cis-1-Bromo-pent-2-ene as a Validated Building Block

cis-1-Bromo-pent-2-ene is a specifically cited and validated starting material for the stereoselective synthesis of (+)-polyoxamic acid, a component of polyoxin antibiotics . The synthesis, as described in the literature, involves coupling cis-1-bromo-2-pentene with an (S,S)-hydrobenzoin stannylene acetal, followed by regio- and stereoselective transformations of the resulting allylic ether to yield the target molecule . This establishes a direct, peer-reviewed synthetic utility that is not claimed for its isomers or close analogs.

Total Synthesis Natural Product Synthesis Stereochemistry

Unusual SN1 Reactivity: 1-Bromo-pent-2-ene vs. Secondary Allylic Bromide Isomer

Despite being a primary alkyl halide, 1-bromo-2-pentene undergoes SN1 solvolysis at a rate nearly identical to that of its secondary allylic isomer, 3-bromo-1-pentene [1]. This is a well-documented anomaly in physical organic chemistry, attributed to the high stability of the resulting primary allylic carbocation, which is resonance-stabilized to a degree comparable to a secondary carbocation. This unique kinetic behavior is not observed for non-allylic primary bromides.

Physical Organic Chemistry Reaction Mechanism SN1

Density and Handling: 1-Bromo-pent-2-ene vs. Allyl Bromide

1-Bromo-pent-2-ene has a measured density of 1.26 g/mL at 25 °C . This is significantly lower than the density of the smaller, more commonly used allyl bromide (3-bromo-1-propene), which is reported as approximately 1.40 g/mL at 20 °C [1]. The lower density may influence phase separations and mixing behavior in biphasic reaction systems.

Physical Properties Process Safety Reagent Handling

High-Value Applications for 1-Bromo-pent-2-ene: Where Differentiated Properties Drive Selection


Stereoselective Synthesis of Complex Natural Products and Bioactive Molecules

Researchers engaged in the total synthesis of complex molecules, such as (+)-polyoxamic acid and various pheromones, should prioritize 1-bromo-pent-2-ene. Its validated use in peer-reviewed methodologies provides a reliable, de-risked starting point for stereoselective alkylations and carbon-carbon bond formations, reducing development time and increasing the likelihood of successful synthesis .

Kinetic and Mechanistic Studies in Physical Organic Chemistry

For academic and industrial research groups focused on reaction mechanisms, 1-bromo-2-pentene serves as a unique probe molecule. Its anomalous SN1 reactivity—behaving like a secondary halide despite being a primary one—makes it an ideal candidate for studying carbocation stability, solvolysis kinetics, and the fundamental principles of nucleophilic substitution [1].

Process Development Requiring Specific Volatility and Density Windows

In process R&D, the intermediate boiling point (122 °C) and moderate density (1.26 g/mL) of 1-bromo-pent-2-ene offer a practical advantage over more volatile C3 analogs (e.g., allyl bromide) or heavier C6 homologs. This allows for safer handling, precise control over reaction temperatures in common organic solvents, and more efficient work-up and purification procedures in scaled-up reactions .

Allylic Alkylation for Building Molecular Complexity

1-Bromo-pent-2-ene's enhanced SN2 reactivity, a class-level property of allylic halides, makes it a superior electrophile for alkylating various nucleophiles compared to saturated primary alkyl bromides. This is critical for chemists aiming to install a C5 allyl group to build molecular complexity in drug discovery, agrochemical, or materials science programs .

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